2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride
Overview
Description
2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride is an organic compound with the chemical formula C6H14ClNO2. It is a colorless or white crystalline powder that is soluble in water and alcohol but slightly soluble in dichloromethane. This compound is commonly used in the synthesis of peptide and protein drugs to protect amino groups and other functional groups from being destroyed in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride can be synthesized through a two-step process:
Reaction of 2-aminoethanol with acetic anhydride: This reaction generates 2-amino-N-(2-hydroxyethyl)acetamide.
Reaction of the obtained product with hydrochloric acid: This step produces this compound.
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine and amide derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino acids in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is utilized in the development of peptide and protein drugs, providing stability to the amino groups during synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride involves its role as a protecting group in peptide synthesis. It protects the amino groups from unwanted reactions, ensuring the integrity of the peptide chain. The compound interacts with various molecular targets, including enzymes and proteins, to exert its protective effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride
- 2-Amino-N-(2-hydroxyethyl)-2-hydroxypropanamide hydrochloride
- 2-Amino-N-(2-hydroxyethyl)-2-methylacetamide hydrochloride
Uniqueness
2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride is unique due to its specific structure, which provides enhanced stability and protection to amino groups during chemical reactions. This makes it particularly valuable in the synthesis of complex peptides and proteins, where maintaining the integrity of functional groups is crucial .
Properties
IUPAC Name |
2-amino-N-(2-hydroxyethyl)-2-methylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-6(2,7)5(10)8-3-4-9;/h9H,3-4,7H2,1-2H3,(H,8,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDLCWAMGWYCGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220034-39-8 | |
Record name | Propanamide, 2-amino-N-(2-hydroxyethyl)-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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